REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([N+:12]([O-])=O)[CH:5]=[CH:4][CH:3]=1.[H][H]>[Ni].CO>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:12])[C:7]=1[C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was absorbed
|
Type
|
CUSTOM
|
Details
|
The filtered reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC=C(C1C(=O)OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |